4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide
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Overview
Description
4-Methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
The synthesis of 4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide typically involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform for several hours to ensure complete conversion to the desired product .
Chemical Reactions Analysis
4-Methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: The compound has shown promising antimicrobial activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential cellular components in microorganisms, leading to their death . The exact molecular targets and pathways involved are still under investigation, but studies have shown that the compound can disrupt the function of key enzymes and proteins in microbial cells .
Comparison with Similar Compounds
4-Methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide can be compared with other benzothiazole derivatives, such as:
2-Amino-6-methylbenzothiazole: This compound has similar structural features but lacks the sulfonamide group.
6-Ethoxy-1,3-benzothiazole-2-amine: This derivative has an ethoxy group instead of a methoxy group and has shown different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N2O3S2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O3S2/c1-10-3-8-13-14(9-10)21-15(16-13)17-22(18,19)12-6-4-11(20-2)5-7-12/h3-9H,1-2H3,(H,16,17) |
InChI Key |
RXDMMKXDJXYXHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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